molecular formula C19H20N4O4S2 B10809911 N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-4-methylbenzenesulfonamide

N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-4-methylbenzenesulfonamide

Cat. No.: B10809911
M. Wt: 432.5 g/mol
InChI Key: FEVLQHMEZIUCHC-UHFFFAOYSA-N
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Description

N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-4-methylbenzenesulfonamide is a sulfonamide derivative known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes a pyrimidine ring and a sulfonamide group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-4-methylbenzenesulfonamide typically involves the reaction of 4,6-dimethylpyrimidine-2-amine with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-4-methylbenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its antibacterial and antifungal properties, making it a candidate for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt essential biochemical pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-4-methylbenzenesulfonamide is unique due to its specific structural features, such as the presence of both a pyrimidine ring and a sulfonamide group. This combination enhances its potential for diverse applications in various fields, making it a valuable compound for research and industrial use.

Properties

IUPAC Name

N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4S2/c1-13-4-8-17(9-5-13)28(24,25)22-16-6-10-18(11-7-16)29(26,27)23-19-20-14(2)12-15(3)21-19/h4-12,22H,1-3H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEVLQHMEZIUCHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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